4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde
Overview
Description
4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C6H6ClN3OS and a molecular weight of 203.65 . It is used in various applications and research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6ClN3OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h2H,1H3,(H2,8,9,10) . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical and Chemical Properties Analysis
This compound has a molecular weight of 203.65 . It has a density of 1.519 g/cm3 and a boiling point of 393.638ºC at 760 mmHg .Scientific Research Applications
Interaction with Glycine Esters
A study explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. This research revealed that using triethylamine leads to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. The study highlights the potential for synthesizing biologically active compounds from these interactions (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Facile Synthesis of Pyrido[2,3-d]pyrimidines
Another significant application is the facile synthesis of pyrido[2,3-d]pyrimidin-4-ones via cyclocondensation with β-substituted β-aminoacrylic esters, followed by hydrolysis. This process highlights a new synthesis method for these compounds (Chizhova, Bakulina, Ivanov, Lobanov, & Dar'in, 2015).
Formylation Reactions
The compound is also used in formylation reactions, as seen in the study involving the Vilsmeier reagent. This process is instrumental in synthesizing oxopyrimidine-5-carbaldehydes and their derivatives, which have potential as antitumor agents (Erkin & Krutikov, 2004).
Development of Novel Inhibitors
Additionally, the compound is involved in the discovery of novel inhibitors like 4-aminopyrimidine-5-carbaldehyde oximes, which inhibit EGFR and ErbB-2 tyrosine kinases. This shows its potential in developing targeted therapies for specific types of cancer (Xu et al., 2008).
Properties
IUPAC Name |
4-amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h2H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQKLDSPAVDWAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431840 | |
Record name | 4-Amino-6-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5305-56-6 | |
Record name | 4-Amino-6-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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